molecular formula C20H19F3N2O4S B2491396 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 477848-59-2

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B2491396
CAS RN: 477848-59-2
M. Wt: 440.44
InChI Key: KRTZTVFBBPPTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C20H19F3N2O4S and its molecular weight is 440.44. The purity is usually 95%.
The exact mass of the compound 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Human Neutrophil Elastase (hNE) Inhibitors

This compound has been synthesized and evaluated as a competitive inhibitor of Human Neutrophil Elastase (hNE), which is a globular glycoprotein with a molecular weight of about 30 kDa . hNE is a serine proteinase and the proteolysis occurs through the Ser195-Asp102-His57 catalytic triad . This compound shows moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .

Treatment of Acute Respiratory Distress Syndrome (ARDS)

The compound has been investigated for the treatment of Acute Respiratory Distress Syndrome (ARDS). ARDS is a severe condition that occurs when fluid fills up the air sacs in your lungs. Too much fluid in your lungs can lower the amount of oxygen or increase the amount of carbon dioxide in your bloodstream .

Antibacterial Activity

The compound has been designed, synthesized, and evaluated for its antibacterial activity against four pathogenic Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Bacillus subtilis) bacterial strains .

Antifungal Activity

The compound has also been evaluated for its antifungal activity against fungal strains (Candida albicans and Aspergillus niger) .

Treatment of Infectious Diseases

The compound has been investigated for the treatment of infectious diseases. Despite the availability of many drugs to treat infectious diseases, problems like narrow antimicrobial spectrum, drug resistance, hypersensitivities, and systemic toxicities are hampering their clinical utility .

Development of Novel Antibiotics

The compound has been used in the design, synthesis, and antimicrobial studies of novel antibiotics to tackle antibiotic-resistant bacterial infections .

properties

IUPAC Name

5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4S/c1-3-17-18(13(2)30(27,28)16-7-5-4-6-8-16)24-19(26)25(17)14-9-11-15(12-10-14)29-20(21,22)23/h4-13H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTZTVFBBPPTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one

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